molecular formula C14H12FN5O B2355650 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795297-07-2

1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2355650
CAS No.: 1795297-07-2
M. Wt: 285.282
InChI Key: PMCFGJPHKZSZAG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a fluorophenyl group and a methylpyrazolopyrimidinyl group, making it a unique and potentially valuable molecule in various fields of research.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: This compound can be used in the development of biological probes and as a potential lead compound in drug discovery.

    Medicine: It may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as luminescent materials or sensors.

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications, such as its use as a kinase inhibitor , or as a positive allosteric modulator (PAM) of GABA(B) receptors .

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through a condensation reaction between a suitable pyrazole derivative and a pyrimidine derivative under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolopyrimidine core.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the pyrazolopyrimidine core can contribute to its overall stability and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea include other pyrazolopyrimidine derivatives and fluorophenyl-containing ureas. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and biological activities. The unique combination of the fluorophenyl and pyrazolopyrimidine groups in this compound makes it distinct and potentially more versatile in various research fields.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)18-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCFGJPHKZSZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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